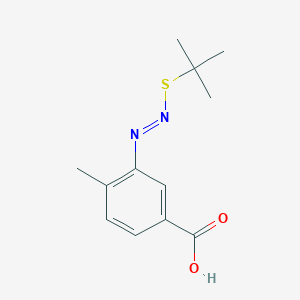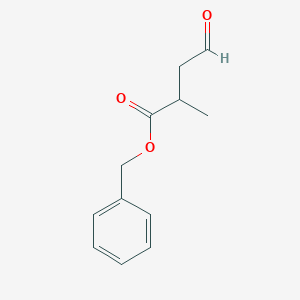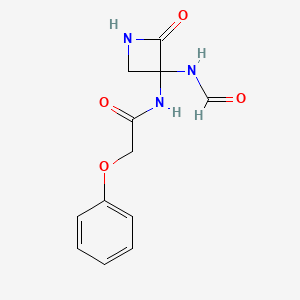
Methyl 2-(4-chloro-2-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chloro-2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, which is further connected to an acetate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chloro-2-methoxyphenyl)acetate can be synthesized through several methods. One common synthetic route involves the esterification of 4-chloro-2-methoxyphenol with chloroacetic acid in the presence of a base. The reaction typically proceeds under mild conditions, with the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of methyl (4-chloro-2-methoxyphenyl)acetate often involves large-scale esterification reactions. The process may include the use of continuous reactors to ensure efficient mixing and reaction completion. The reaction mixture is then subjected to purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-chloro-2-methoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.
Reduction: Formation of 4-chloro-2-methoxyphenylmethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-chloro-2-methoxyphenyl)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl (4-chloro-2-methoxyphenyl)acetate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-2-methylphenoxyacetate
- Methyl 4-methoxyphenylacetate
- 4-Chloro-2-methylphenoxyacetic acid
Uniqueness
Methyl 2-(4-chloro-2-methoxyphenyl)acetate is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of functional groups can provide distinct properties compared to similar compounds, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C10H11ClO3 |
|---|---|
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
methyl 2-(4-chloro-2-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-6-8(11)4-3-7(9)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |
Clé InChI |
RHWWCDFTJNMXNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Iodo-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B8395749.png)

![3-{4-[(2,4-dimethoxybenzyl)oxy]-1,3-benzoxazol-2-yl}pyridin-2-amine](/img/structure/B8395766.png)



![[2-(5-Methoxy-2-nitrophenoxy)ethyl]dimethylamine](/img/structure/B8395792.png)




